1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene
CAS No.: 648420-75-1
Cat. No.: VC16889148
Molecular Formula: C9H5ClF3NO
Molecular Weight: 235.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648420-75-1 |
|---|---|
| Molecular Formula | C9H5ClF3NO |
| Molecular Weight | 235.59 g/mol |
| IUPAC Name | 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2 |
| Standard InChI Key | WMMRHJLJRFYXGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CN=C=O)C(F)(F)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The benzene core of 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene is substituted at the 1-, 2-, and 4-positions with chlorine, trifluoromethyl, and isocyanatomethyl groups, respectively. The isocyanate group (-NCO) confers high reactivity, enabling participation in nucleophilic addition and cyclization reactions. X-ray crystallographic studies of related compounds reveal bond lengths such as C(1)–O(1) = 1.422 Å and C(5)–N(1) = 1.431 Å, which stabilize the molecule’s planar geometry .
Spectral Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands at 1714 cm⁻¹ (C=O stretch) and 2226 cm⁻¹ (C≡N stretch) confirm the presence of isocyanate and nitrile derivatives .
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 8.38 ppm (d, J = 2.4 Hz) and δ 7.69 ppm (d, J = 8.3 Hz) correspond to aromatic protons adjacent to electron-withdrawing groups .
Synthesis and Optimization
From 4-Chloro-2-(trifluoromethyl)aniline
A common method involves treating 4-chloro-2-(trifluoromethyl)aniline with phosgene or triphosgene in dichloromethane under inert conditions. This reaction converts the amine group to an isocyanate, yielding the target compound with >90% purity.
Halogenation of Precursors
An alternative route employs 3-chloro-4-(trifluoromethyl)aniline (CAS 445-13-6) subjected to iodination using potassium iodide and sodium nitrite in acetonitrile/water at 10°C. This method produces 2-chloro-4-iodo-1-(trifluoromethyl)benzene, a precursor for further functionalization .
Cyclization with Hydrazine Hydrate
In a three-step synthesis, 2,6-difluorobenzonitrile undergoes amination with morpholine, followed by cyclization with hydrazine hydrate to form 4-morpholino-1H-indazol-3-amine, which reacts with the isocyanate derivative to yield antitumor agents .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | KΙ, NaNO₂, CH₃CN/H₂O, 10°C | 517 mg (crude) |
| Cyclization | Hydrazine hydrate, NMP, 70°C | 97% |
| Isocyanate Formation | Phosgene, CH₂Cl₂, 0°C | 85–90% |
Chemical Reactivity and Applications
Nucleophilic Substitution
The chlorine atom at the 1-position undergoes substitution with amines, alkoxides, or thiols. For example, reaction with morpholine derivatives forms aryl-urea compounds with antitumor activity .
Isocyanate Reactivity
The -NCO group participates in carboxamide formation. In a notable application, coupling with 4-morpholino-1H-indazol-3-amine yields 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a potent inhibitor of A549 (lung) and BGC-823 (gastric) cancer cell lines (IC₅₀ = 4.2–5.8 μM) .
Pharmaceutical Relevance
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Antitumor Agents: Diary urea derivatives incorporating this compound exhibit kinase inhibitory activity, analogous to FDA-approved drugs like sorafenib and pazopanib .
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Antiviral Research: Structural analogs are explored for activity against RNA viruses, though specific data remain proprietary .
Research Findings and Biological Activity
Antiproliferative Effects
In vitro assays demonstrate that derivatives of 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene inhibit cancer cell proliferation:
Crystal Structure Insights
X-ray diffraction of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide reveals a planar indazole core with dihedral angles of 8.2° between the benzene and morpholine rings, optimizing π-π stacking interactions in biological targets .
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